

Application Notes and Protocols: 7-Tridecanol as a Precursor in Organic Synthesis

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Compound of Interest

Compound Name: 7-Tridecanol

CAS No.: 927-45-7

Cat. No.: B1208236

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of **7-tridecanol** as a versatile precursor in organic synthesis. The following sections describe its application in the synthesis of ketones and esters, which are valuable intermediates in the fragrance industry and potential building blocks for more complex molecules.

Oxidation of 7-Tridecanol to 7-Tridecanone

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 7-Tridecanone, a product of **7-tridecanol** oxidation, is a useful intermediate and can be employed in various synthetic applications. Two common and effective methods for this oxidation are the Jones oxidation and a more modern, milder TEMPO-catalyzed oxidation.

Jones Oxidation of 7-Tridecanol

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone to rapidly and efficiently oxidize secondary alcohols to ketones.^{[1][2][3][4]}

Experimental Protocol:

A solution of **7-tridecanol** (10.0 g, 49.9 mmol) in 100 mL of acetone is placed in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer. The solution is cooled to 15-20°C in an ice-water bath. Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL) is added dropwise from the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 35°C. The reaction is monitored by the color change from orange to green. Upon completion, the excess oxidizing agent is quenched by the dropwise addition of isopropyl alcohol until the green color persists. The reaction mixture is then decanted from the chromium salts, and the salts are washed with acetone. The combined acetone solutions are concentrated under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield 7-tridecanone.

Quantitative Data:

Reactant/Product	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
7-Tridecanol	200.36	10.0	49.9	-
7-Tridecanone	198.34	9.5	47.9	~96

Logical Workflow for Jones Oxidation:



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Workflow for the Jones oxidation of 7-tridecanol.

TEMPO-Catalyzed Oxidation of 7-Tridecanol

For substrates sensitive to strong acidic conditions, a milder oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst is a suitable alternative. This method often uses sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system.

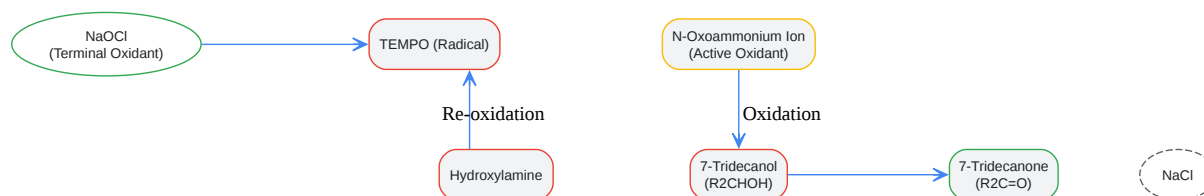
Experimental Protocol:

In a round-bottomed flask, **7-tridecanol** (5.0 g, 24.9 mmol), TEMPO (0.039 g, 0.25 mmol), and 50 mL of dichloromethane are combined. To this solution, a solution of potassium bromide (0.30 g, 2.5 mmol) in 5 mL of water is added. The biphasic mixture is cooled to 0°C with vigorous stirring. An aqueous solution of sodium hypochlorite (10-15% available chlorine, 25 mL) with sodium bicarbonate (2.1 g, 25 mmol) is added dropwise, maintaining the temperature below 5°C. The reaction is stirred at 0°C for 1-2 hours and monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with 1 M HCl, saturated sodium thiosulfate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 7-tridecanone.

Quantitative Data:

Reactant/Product	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
7-Tridecanol	200.36	5.0	24.9	-
7-Tridecanone	198.34	4.7	23.7	~95

Signaling Pathway for TEMPO-Catalyzed Oxidation:



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Catalytic cycle of TEMPO-mediated oxidation.

Esterification of 7-Tridecanol to 7-Tridecyl Acetate

Esters of long-chain alcohols often possess pleasant fragrances and are used in the perfume and food industries. 7-Tridecyl acetate can be synthesized from **7-tridecanol** via Fischer esterification.

Fischer Esterification of 7-Tridecanol

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of one reactant is used, or the water formed is removed, often with a Dean-Stark apparatus.

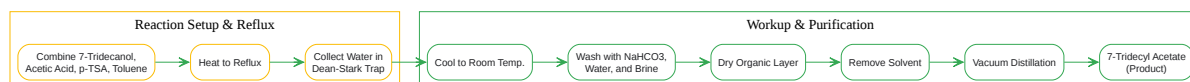
Experimental Protocol:

In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, **7-tridecanol** (10.0 g, 49.9 mmol), acetic acid (5.99 g, 99.8 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.47 g, 2.5 mmol) in 100 mL of toluene are combined. The mixture is heated to reflux, and the water produced is collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected and by TLC. After no more water is collected (approximately 4-6 hours), the reaction mixture is cooled to room temperature. The solution is washed with saturated sodium bicarbonate solution until no more gas evolves, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure 7-tridecyl acetate.

Quantitative Data:

Reactant/Product	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
7-Tridecanol	200.36	10.0	49.9	-
Acetic Acid	60.05	5.99	99.8	-
7-Tridecyl Acetate	242.40	11.2	46.2	~93

Experimental Workflow for Fischer Esterification:



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Workflow for the Fischer esterification of 7-tridecanol.

Potential Application in Insect Pheromone Synthesis

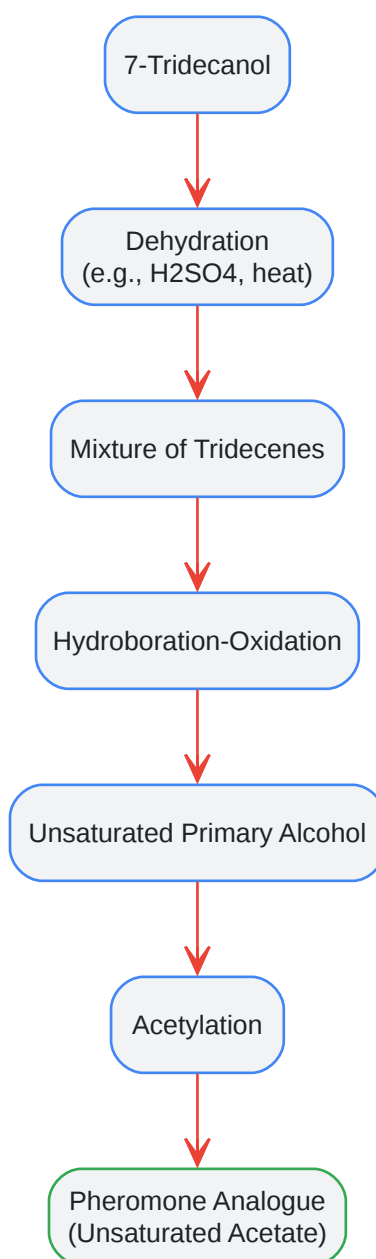
While direct synthesis of known insect pheromones from **7-tridecanol** is not widely reported, its structural motif could potentially be elaborated into pheromone-like molecules. For instance, a hypothetical transformation could involve the conversion of **7-tridecanol** to an unsaturated derivative, a common feature in many insect pheromones.

Hypothetical Synthetic Pathway:

A plausible, though not experimentally verified, route could involve the dehydration of **7-tridecanol** to a mixture of tridecenes, followed by selective functionalization of the double

bond. For example, hydroboration-oxidation could introduce a primary alcohol at a different position, which could then be acetylated to form a pheromone analogue. This remains a theoretical application requiring further research and development.

Logical Relationship for a Hypothetical Pheromone Synthesis:



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Hypothetical pathway to a pheromone analogue.

These detailed application notes and protocols are intended to guide researchers in utilizing **7-tridecanol** as a precursor in their synthetic endeavors. The provided data and workflows offer a solid foundation for further exploration and development in the fields of fragrance chemistry, materials science, and drug discovery.

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References

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